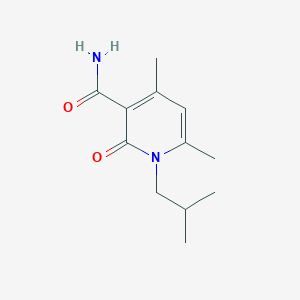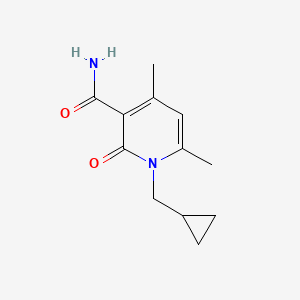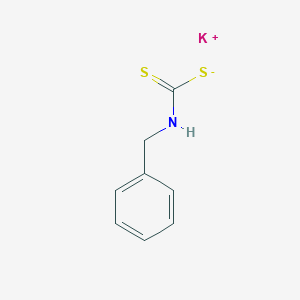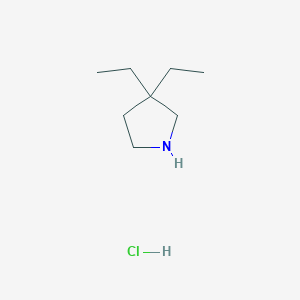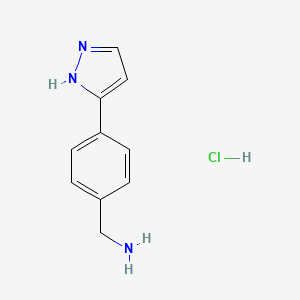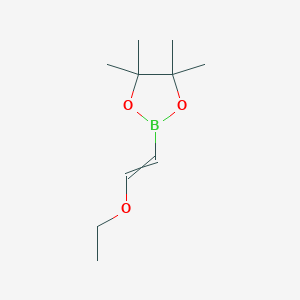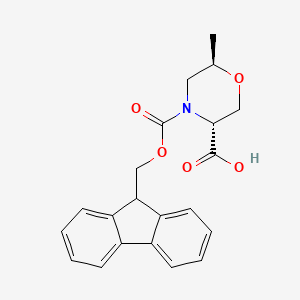
(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its morpholine ring, which is substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid functional group. The presence of the Fmoc group makes it particularly useful in peptide synthesis as a protecting group for amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Fmoc Protection: The Fmoc group is introduced by reacting the morpholine derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated peptide synthesizers can also streamline the process, particularly for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine or other secondary amines for Fmoc deprotection.
Major Products
Oxidation: Alcohols, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid is widely used in:
Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise construction of peptides.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Mécanisme D'action
The mechanism of action of this compound largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amine for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,6R)-4-{[(tert-Butoxycarbonyl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(3R,6R)-4-{[(9H-xanthen-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid: Uses a xanthyl protecting group.
Uniqueness
The use of the Fmoc group in (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid provides unique advantages in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where such conditions are commonly employed.
Propriétés
IUPAC Name |
(3R,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVDADVQCWQEY-BFUOFWGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
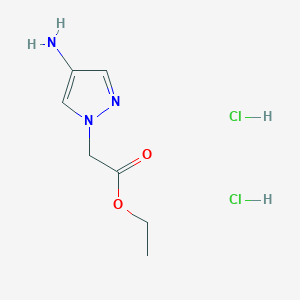
![1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride](/img/structure/B8061301.png)
![3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole](/img/structure/B8061303.png)

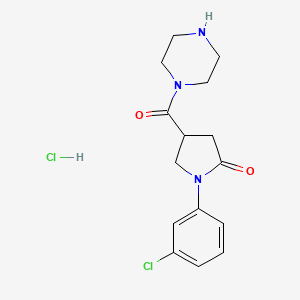


![1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid](/img/structure/B8061352.png)
